Thieno[3,2-C]pyridin-3-amine
CAS No.: 1159511-16-6
Cat. No.: VC3359616
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[3,2-C]pyridin-3-amine - 1159511-16-6](/images/structure/VC3359616.png)
Specification
CAS No. | 1159511-16-6 |
---|---|
Molecular Formula | C7H6N2S |
Molecular Weight | 150.2 g/mol |
IUPAC Name | thieno[3,2-c]pyridin-3-amine |
Standard InChI | InChI=1S/C7H6N2S/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H,8H2 |
Standard InChI Key | FPDOHNGGIZTMKD-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1SC=C2N |
Canonical SMILES | C1=CN=CC2=C1SC=C2N |
Introduction
Property | Value |
---|---|
Molecular Formula | C₇H₆N₂S |
Molecular Weight | 150.20 g/mol |
CAS Registry Number | 1159511-16-6 |
PubChem CID | 44119197 |
DTXSID | DTXSID80657091 |
The compound's structure features the characteristic thiophene sulfur atom and pyridine nitrogen, along with the primary amine group that provides significant reactivity and potential for derivatization . This combination of structural elements creates a versatile scaffold that can participate in various chemical transformations.
Nomenclature and Synonyms
The compound is known by several synonyms in the scientific literature:
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THIENO[3,2-C]PYRIDIN-3-AMINE (systematic name)
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3-Aminothieno[3,2-c]pyridine
It is important to distinguish this compound from its isomers, such as thieno[3,2-b]pyridin derivatives, which have different structural arrangements and potentially different chemical properties and applications.
Synthesis Methods
Patent-Described Synthesis
A significant contribution to the synthesis of thieno[3,2-c]pyridine derivatives comes from patented processes that provide efficient routes to these compounds. One notable method involves the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide through acid treatment in the presence of an organic solvent . This process represents an inexpensive procedure for synthesizing thieno[3,2-c]pyridine with good yields, making it industrially relevant.
The general reaction pathway involves:
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Starting with a appropriately substituted thiophene precursor
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Formation of a sulfonamide intermediate
Reaction Conditions and Parameters
The cyclization reaction typically employs:
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Strong inorganic acids (e.g., hydrochloric acid, sulfuric acid, hydrobromic acid)
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Inert organic solvents (e.g., dioxane, ethanol, isopropanol, butanol)
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Temperature range: 50°C to the boiling point of the reaction mixture
This patented method provides a practical approach to synthesizing thieno[3,2-c]pyridine derivatives, which can then be further functionalized to produce the 3-amine derivative through appropriate chemical transformations.
Industrial Production Considerations
For industrial-scale production, several factors must be considered:
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Scalability of the synthesis route
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Cost-effectiveness of reagents and conditions
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Purification methods to ensure high product quality
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Safety considerations when handling reactive intermediates
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Environmental impact of the synthesis process
The patented methods offer advantages in terms of yield and cost, making them suitable for larger-scale production of these valuable intermediates .
Applications in Drug Development
Pharmaceutical Intermediates
Thieno[3,2-C]pyridin-3-amine serves as a key intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting neurological disorders. The heterocyclic scaffold provides a rigid structure that can enhance binding to biological targets, while the amine group offers a point for further functionalization through various coupling reactions.
Several features make this compound valuable in medicinal chemistry:
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The fused heterocyclic system provides rigidity and defined spatial arrangement
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The amine group allows for easy derivatization
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The nitrogen in the pyridine ring can participate in hydrogen bonding with biological targets
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The thiophene ring contributes to the compound's lipophilicity, potentially enhancing membrane permeability
These properties make thieno[3,2-C]pyridin-3-amine an attractive building block for creating drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationships
The thieno[3,2-c]pyridine core has been incorporated into various bioactive compounds, with modifications at the amine position often leading to derivatives with distinct biological activities. Research suggests that:
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Acylation or alkylation of the amine group can tune selectivity for specific biological targets
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Incorporation into larger molecular frameworks can create compounds with novel mechanisms of action
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The heterocyclic scaffold can provide favorable interactions with enzyme binding pockets
Agricultural Applications
Agrochemical Development
In agricultural chemistry, thieno[3,2-C]pyridin-3-amine derivatives contribute to the development of crop protection agents. The compound's structural features make it valuable in creating:
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Selective herbicides that target specific plant biochemical pathways
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Fungicides with improved resistance management profiles
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Insecticides that interact with specific insect targets
The heterocyclic scaffold provides a basis for designing agrochemicals with optimized properties, including:
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Enhanced stability under field conditions
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Improved target selectivity
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Reduced environmental persistence
Pest Management Strategies
Compounds featuring the thieno[3,2-c]pyridine scaffold can be integrated into comprehensive pest management strategies, providing tools that help address challenges such as resistance development and environmental concerns. The diverse chemical modification possibilities offered by thieno[3,2-C]pyridin-3-amine allow for the creation of agrochemicals with tailored properties for specific agricultural applications.
Material Science Applications
Conductive Polymers
Thieno[3,2-C]pyridin-3-amine has found applications in material science, particularly in the development of advanced conductive polymers. The thiophene component is especially valuable in this context, as thiophene-based materials often exhibit interesting electronic properties. The amine functionality provides a reactive site for:
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Polymerization reactions
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Attachment to other functional materials
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Surface modifications
Potential applications of these materials include:
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Organic electronics
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Sensors and biosensors
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Energy storage devices
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Conductive coatings
Electronic Properties
The electronic properties of thieno[3,2-c]pyridine derivatives make them interesting candidates for incorporation into materials with specific conductivity profiles. The conjugated π-system of the bicyclic structure can contribute to electron delocalization, potentially enhancing conductivity in appropriately designed polymeric materials.
Biochemical Research Tools
Enzyme Inhibition Studies
Derivatives of thieno[3,2-C]pyridin-3-amine have potential applications in biochemical research, particularly in studies related to enzyme inhibition. The heterocyclic scaffold can serve as a core structure for creating compounds that interact with specific enzyme binding sites, potentially leading to:
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Novel inhibitors for enzymes involved in disease processes
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Tools for studying biochemical pathways
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Probes for investigating protein-ligand interactions
Diagnostic Applications
The compound also shows promise in the development of diagnostic agents. The heterocyclic structure can be modified to create molecules with specific targeting properties or detection capabilities. Potential diagnostic applications include:
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Imaging agents for specific biological targets
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Fluorescent probes for biological studies
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Components of diagnostic assays
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